molecular formula CuSO4<br>CuO4S B1181637 Copper sulfate CAS No. 1332-14-5

Copper sulfate

Cat. No.: B1181637
CAS No.: 1332-14-5
M. Wt: 159.61 g/mol
InChI Key: ARUVKPQLZAKDPS-UHFFFAOYSA-L
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Description

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible.
Copper(II) sulfate is a metal sulfate compound having copper(2+) as the metal ion. It has a role as a sensitiser, a fertilizer and an emetic. It contains a copper(2+).
Cupric sulfate is a salt created by treating cupric oxide with sulfuric acid. This forms as large, bright blue crystals containing five molecules of water (CuSO4∙5H2O) and is also known as blue vitriol. The anhydrous salt is created by heating the hydrate to 150 °C (300 °F). Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive. Some of its secondary uses are as a raw material in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption. After zinc and iron, copper is the third most abundant trace element found in the human body. Copper is a noble metal and its properties include high thermal and electrical conductivity, low corrosion, alloying ability, and malleability. Copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects. The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source. Interestingly, the dysregulation of copper has been studied with a focus on neurodegenerative diseases, such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease. Data from clinical observations of the neurotoxic effects of copper may provide the basis for future treatments affecting copper and its homeostasis.
Copper(II) sulfate is a sulfate of copper that occurs as the rare mineral chalcocyanite. It is used as a pesticide, analytic reagent, and in organic synthesis. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L301)
A sulfate salt of copper. It is a potent emetic and is used as an antidote for poisoning by phosphorus. It also can be used to prevent the growth of algae.

Mechanism of Action

This drug is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase. It is involved in erythropoiesis & leukopoiesis, bone mineralization, elastin and collagen cross-linking, oxidative phosphorylation, catecholamine metabolism, melanin formation & antioxidant protection of cells. Cupric sulfate may also have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense. After the metal passes through the basolateral membrane it is transported to the liver, attached to serum albumin. The liver is the critical organ for the homeostasis of copper. The copper is then prepared for excretion through the bile or incorporation into various proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. In the dermis, copper promotes dermal fibroblasts proliferation, upregulates collagen (types I, II, and V) and elastin fiber components (elastin, fibrillins) production by fibroblasts, through the induction of TGF-β, promotes heat shock protein-47, important for collagen fibril formation, serves as a cofactor of LOX enzyme required for extracellular matrix protein cross-linking, stabilizes the skin ECM once formed, as increased crosslinking of collagen and elastin matrices occurs in a copper dose dependant manner, serves as a cofactor of superoxide dismutase, an antioxidant enzyme in the skin, essential for protection against free radicals, inhibits cellular oxidative effects such as membrane damage and lipid peroxidation, acts as a cofactor of tyrosinase, a melanin biosynthesis essential enzyme responsible for skin and hair pigmentation. In reference to its role as a biocide, copper is an essential nutrient for many organisms. It acts as a cofactor in respiration, and therefore copper is required for aerobic metabolism. Accumulation of copper ions or intracellular release of free copper ions from proteins lead to cell damage. Copper catalyzes reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions. The highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins. Free copper ions oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione. In particular, copper ions inactivate proteins by damaging Fe-S clusters in cytoplasmic hydratases.
A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level.
ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.

Properties

IUPAC Name

copper;sulfate
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InChI

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
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InChI Key

ARUVKPQLZAKDPS-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)[O-].[Cu+2]
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Molecular Formula

CuSO4, CuO4S
Record name CUPRIC SULFATE
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Record name copper(II) sulfate
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DSSTOX Substance ID

DTXSID6034479
Record name Copper sulfate
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Molecular Weight

159.61 g/mol
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Physical Description

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible., Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline], WHITE HYGROSCOPIC CRYSTALS.
Record name CUPRIC SULFATE
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Record name Sulfuric acid copper(2+) salt (1:1)
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Boiling Point

650 °C (decomp to cupric oxide)
Record name Cupric sulfate
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Solubility

Very soluble in hot water, soluble cold water, Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes, In water, 243 g/l @ 0 °C., 75.4 g/100 cc water @ 100 °C, 1.04 g/100 cc methanol @ 18 °C, Solubility in water, g/100ml at 20 °C: 20.3
Record name Cupric sulfate
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Density

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.6, 3.6 g/cm³
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Mechanism of Action

This drug is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase. It is involved in erythropoiesis & leukopoiesis, bone mineralization, elastin and collagen cross-linking, oxidative phosphorylation, catecholamine metabolism, melanin formation & antioxidant protection of cells. Cupric sulfate may also have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense. After the metal passes through the basolateral membrane it is transported to the liver, attached to serum albumin. The liver is the critical organ for the homeostasis of copper. The copper is then prepared for excretion through the bile or incorporation into various proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. In the dermis, copper promotes dermal fibroblasts proliferation, upregulates collagen (types I, II, and V) and elastin fiber components (elastin, fibrillins) production by fibroblasts, through the induction of TGF-β, promotes heat shock protein-47, important for collagen fibril formation, serves as a cofactor of LOX enzyme required for extracellular matrix protein cross-linking, stabilizes the skin ECM once formed, as increased crosslinking of collagen and elastin matrices occurs in a copper dose dependant manner, serves as a cofactor of superoxide dismutase, an antioxidant enzyme in the skin, essential for protection against free radicals, inhibits cellular oxidative effects such as membrane damage and lipid peroxidation, acts as a cofactor of tyrosinase, a melanin biosynthesis essential enzyme responsible for skin and hair pigmentation. In reference to its role as a biocide, copper is an essential nutrient for many organisms. It acts as a cofactor in respiration, and therefore copper is required for aerobic metabolism. Accumulation of copper ions or intracellular release of free copper ions from proteins lead to cell damage. Copper catalyzes reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions. The highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins. Free copper ions oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione. In particular, copper ions inactivate proteins by damaging Fe-S clusters in cytoplasmic hydratases., A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level., ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.
Record name Cupric sulfate
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Color/Form

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/, White when dehydrated, Gray to white and has rhombic crystals

CAS No.

7758-98-7, 10124-44-4, 18939-61-2
Record name CUPRIC SULFATE
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Melting Point

590 °C decomp
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Synthesis routes and methods I

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tribasic copper sulfate was prepared according to the procedure described in Example 4. Initially the reactor vessel contained 100 ml of an aqueous solution of ammonium sulfate (400 g/l). An aqueous, acidic solution of copper sulfate (40 g Cu/l, pH 1.0) was added to the reactor vessel at a flow rate of 5 ml/min. and admixed with an aqueous solution of ammonium hydroxide (13% NH3), which was added at a flow rate sufficient to maintain a reaction pH of about 5.0. The tribasic copper sulfate immediately precipitated from solution as a pale, blue-green solid. The solid was collected and dried to provide a 71.4% yield of tribasic copper sulfate. The tribasic copper sulfate had a water solubility of about 430 mg Cu per liter and a hydroscopicity when stored in 90% humidity for 140 hr. of about 1.73% weight gain verses a 14.4% weight gain for reagent grade copper sulfate pentahydrate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
40 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example presents a synopsis of biocidal solution design calculations for a biocidal solution comprised of citric acid (the ligand, or complexing agent) and copper. One gallon of sewage effluent containing bacteria could be treated with one drop of stock solution prepared as follows. For this example, a biocide solution of copper sulfate and citric acid is prepared. Other chemical species present in sewage effluent are carbonate, sulfate, chloride, nitrate and especially phosphate, all of which have the potential for decreasing copper effectiveness via precipitation of copper (carbonate, and phosphate), or increasing copper complexation thereby increasing the total available copper.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

A 0.33 M solution of copper sulfate is prepared by dissolving copper (II) sulfate pentahydrate (1.0 g, 2.0 mmol) in water (12 mL). A 0.66 M solution of L-ascorbic acid is prepared by dissolving L-ascorbic acid sodium salt (1.58 g, 4.0 mmol) in water (12 mL). To a solution of tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate (0.500 g, 1.20 mmol) in ethanol (3.6 mL) is added sodium azide (0.228 g, 3.50 mmol), 1,2-cyclohexanediamine, N,N′-dimethyl-, trans (+/−) (0.0549 g, 0.386 mmol), 0.66 M aqueous L-ascorbic acid sodium salt (0.772 mL, 0.509 mmol), and water (0.71 mL) and the mixture is purged with nitrogen. A 0.33 M aqueous solution of copper (II) sulfate pentahydrate (0.773 mL, 0.255 mmol) is added and the reaction is heated to 80° C. for 12 min. The reaction is poured into cold water to afford a blue mixture that is extracted three times with EtOAc. The organic layer is dried over Na2SO4 to afford crude material which is purified by silica gel chromatography eluting with a linear gradient of 5% to 100% EtOAc in hexanes to give the title compound (0.400 g, 88%). ES/MS m/e: 390 (M+1).
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step One
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0.773 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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1 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1.58 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
tert-butyl (8aS)-8a-(3-bromophenyl)-4,4a,5,7,8,8a-hexahydropyrano[4,3-d][1,3]thiazin-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.228 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.772 mL
Type
reactant
Reaction Step Five
Quantity
3.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.71 mL
Type
solvent
Reaction Step Five

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